molecular formula C19H24N6O B2447516 Ciclopentil(4-(6-(piridin-2-ilamino)pirimidin-4-il)piperazin-1-il)metanona CAS No. 1421462-37-4

Ciclopentil(4-(6-(piridin-2-ilamino)pirimidin-4-il)piperazin-1-il)metanona

Número de catálogo: B2447516
Número CAS: 1421462-37-4
Peso molecular: 352.442
Clave InChI: QSSFZRKYIDIUKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound that has been mentioned in the context of being a selective inhibitor of cyclin-dependent kinases 4 (CDK4) . These types of inhibitors are useful for treating inflammation and cell proliferative diseases such as cancer and restenosis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Aplicaciones Científicas De Investigación

Inhibidor de la Cinasa Dependiente de Ciclina

Este compuesto es un inhibidor selectivo de la cinasa dependiente de ciclina 4 (CDK4) . Los inhibidores de CDK4 son importantes en el tratamiento de enfermedades como el cáncer y la reestenosis . Actúan en el ciclo celular y previenen la progresión de la fase G1 a la fase S .

Tratamiento del Cáncer de Mama

El compuesto se utiliza en el tratamiento del cáncer de mama localmente avanzado o metastásico . Forma parte de una clase de fármacos que incluye palbociclib, ribociclib y abemaciclib . Estos fármacos han mostrado una gran variabilidad interindividual en la exposición y son ampliamente metabolizados por el citocromo P450 3A4 .

Agente Antituberculoso

El compuesto se ha utilizado en el diseño y la síntesis de agentes antituberculosos . Se diseñó, sintetizó y evaluó una serie de nuevos derivados sustituidos por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra .

Inductor de Apoptosis

Se encontró que un compuesto, 8-ciclopentil-2-[4-(4-metil-piperazin-1-il)-fenilamino]-7-oxo-7,8-dihidro-pirido[2,3-d]pirimidina-6-carbonitrilo, era el más activo, induciendo la apoptosis de las células tumorales a una concentración de aproximadamente 30−100 nM .

Intermedio en el Desarrollo de Fármacos

El compuesto es un intermedio en el desarrollo comercial de palbociclib, un inhibidor reversible altamente selectivo de las cinasas dependientes de ciclina CDK 4/6, que se desarrolla para el tratamiento del cáncer de mama ER-positivo y HER2-negativo .

Estudios Farmacocinéticos y Farmacodinámicos

El compuesto se utiliza en estudios farmacocinéticos y farmacodinámicos. Por ejemplo, se ha encontrado que una alta exposición se asocia con un mayor riesgo de neutropenia, y para ribociclib también a la prolongación del intervalo QT corregido .

Mecanismo De Acción

Target of Action

The primary targets of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone are Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of these kinases halts cell cycle progression, thereby inhibiting cell proliferation .

Mode of Action

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone interacts with its targets, CDK4/6, by binding to their ATP-binding pocket. This prevents ATP from binding, which is necessary for the kinases to transfer phosphate groups to their substrates. As a result, CDK4/6 are inhibited, leading to a halt in cell cycle progression at the G1 phase .

Result of Action

The result of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone’s action is the inhibition of cell proliferation . By halting the cell cycle at the G1 phase, the compound prevents cells from replicating their DNA and dividing, which can lead to a reduction in tumor growth .

Action Environment

The action, efficacy, and stability of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the compound’s exposure Additionally, factors such as pH, temperature, and the presence of other drugs can also impact the compound’s stability and efficacy

Direcciones Futuras

Future studies are needed to address exposure–efficacy relationships to further improve dosing of CDK4 inhibitors . Additionally, the development of a scalable, safer, simpler, higher yielding, and more cost-efficient process for manufacturing similar compounds has been suggested .

Análisis Bioquímico

Biochemical Properties

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone has been found to interact with several enzymes and proteins. It has been reported to exhibit significant activity against Mycobacterium tuberculosis H37Ra . The compound’s interactions with these biomolecules are crucial for its biochemical function.

Cellular Effects

The compound has been observed to have dose-dependent effects on cellular processes. For instance, it has been reported to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells . This indicates that Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone can influence cell function and impact cellular metabolism.

Molecular Mechanism

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects at the molecular level through various mechanisms. It has been reported to inhibit CDK4/cyclin D1 and CDK6/cyclin D1 , indicating that it can interact with biomolecules and potentially influence gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone have been observed to change over time. For instance, selective degradation of CDK4 and CDK6 in Molt4 cells by proteomics analysis was observed at 5h with 250 nM treatment .

Propiedades

IUPAC Name

cyclopentyl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c26-19(15-5-1-2-6-15)25-11-9-24(10-12-25)18-13-17(21-14-22-18)23-16-7-3-4-8-20-16/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSFZRKYIDIUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.